

Spectroscopic data (NMR, IR, MS) of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

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Compound of Interest

Compound Name: [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

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An In-depth Technical Guide to [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and predicted spectroscopic properties of **[2-(4-Benzylpiperazin-1-yl)phenyl]methanol**. Due to a lack of publicly available experimental data for this specific compound, this document outlines a plausible synthetic pathway and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel piperazine derivatives for applications in medicinal chemistry and drug development.

Introduction

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol is a chemical compound featuring a phenylmethanol moiety substituted with a 4-benzylpiperazine group. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents targeting various biological pathways. The benzyl group and the phenylmethanol

functionality introduce specific steric and electronic properties that can influence the molecule's interaction with biological targets. This guide provides a foundational understanding of its synthesis and expected analytical characteristics.

Proposed Synthesis

A plausible and efficient synthesis of **[2-(4-Benzylpiperazin-1-yl)phenyl]methanol** can be envisioned through a two-step process involving a Buchwald-Hartwig amination followed by the reduction of a carbonyl group.

Step 1: Buchwald-Hartwig Amination

The initial step involves the palladium-catalyzed cross-coupling reaction between 2-bromobenzaldehyde and 1-benzylpiperazine. This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Step 2: Reduction of the Aldehyde

The resulting aldehyde from the first step is then reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis of **[2-(4-Benzylpiperazin-1-yl)phenyl]methanol**.

Synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde

- **Reaction Setup:** To a dry, argon-flushed round-bottom flask, add 2-bromobenzaldehyde (1.0 eq.), 1-benzylpiperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.02 eq.) with a suitable phosphine ligand like Xantphos (0.04 eq.).
- **Solvent Addition:** Add anhydrous toluene to the flask.
- **Reaction Conditions:** Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

- **Work-up:** After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield 2-(4-benzylpiperazin-1-yl)benzaldehyde.

Synthesis of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol

- **Reaction Setup:** Dissolve the 2-(4-benzylpiperazin-1-yl)benzaldehyde (1.0 eq.) from the previous step in methanol in a round-bottom flask.
- **Reduction:** Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- **Work-up:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Further purification can be achieved by recrystallization or column chromatography to yield **[2-(4-benzylpiperazin-1-yl)phenyl]methanol**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **[2-(4-Benzylpiperazin-1-yl)phenyl]methanol**. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups.

Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20-7.40	m	9H	Aromatic protons (benzyl and phenyl rings)
~4.70	s	2H	-CH ₂ -OH
~3.60	s	2H	Benzyl -CH ₂ -
~3.00	t	4H	Piperazine -CH ₂ -N(Aryl)
~2.60	t	4H	Piperazine -CH ₂ -N(Benzyl)
~2.50	br s	1H	-OH

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~150	Aromatic C-N
~140	Aromatic C-CH ₂ OH
~138	Aromatic C (ipso-benzyl)
~127-130	Aromatic CH
~65	-CH ₂ -OH
~63	Benzyl -CH ₂ -
~53	Piperazine -CH ₂ -N(Benzyl)
~50	Piperazine -CH ₂ -N(Aryl)

Predicted in CDCl₃ at 100 MHz.

Predicted IR Data

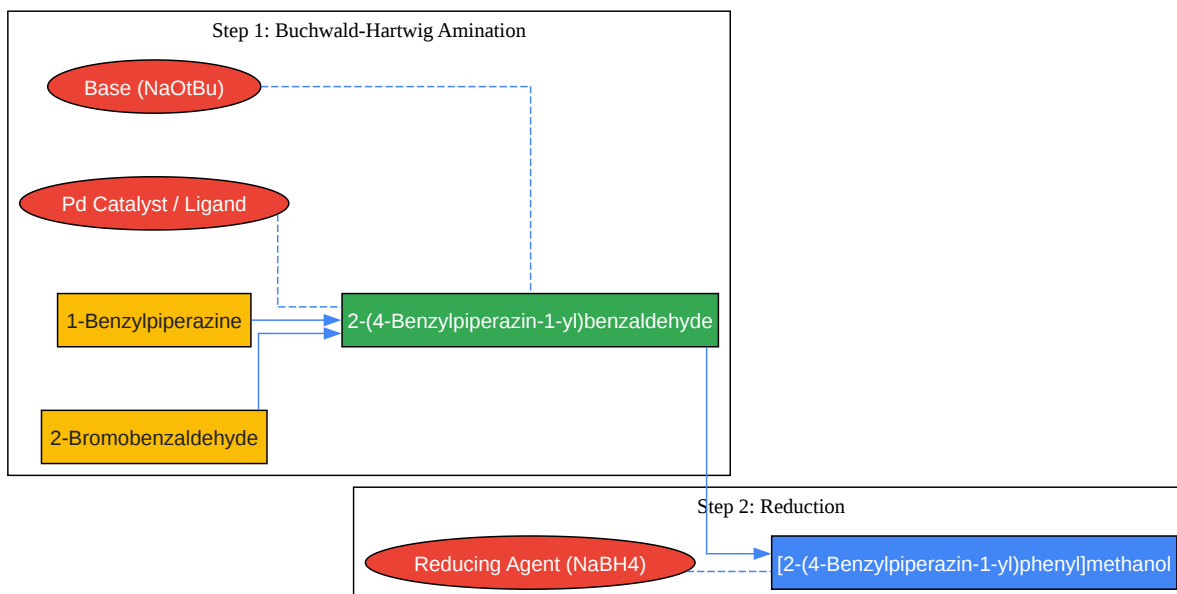
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)[1][2]
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Medium	Aliphatic C-H stretch (piperazine and benzyl)
1600, 1490, 1450	Medium-Strong	Aromatic C=C stretch
1200-1000	Strong	C-N stretch (amine) and C-O stretch (alcohol)[1]
750-700	Strong	Aromatic C-H out-of-plane bend

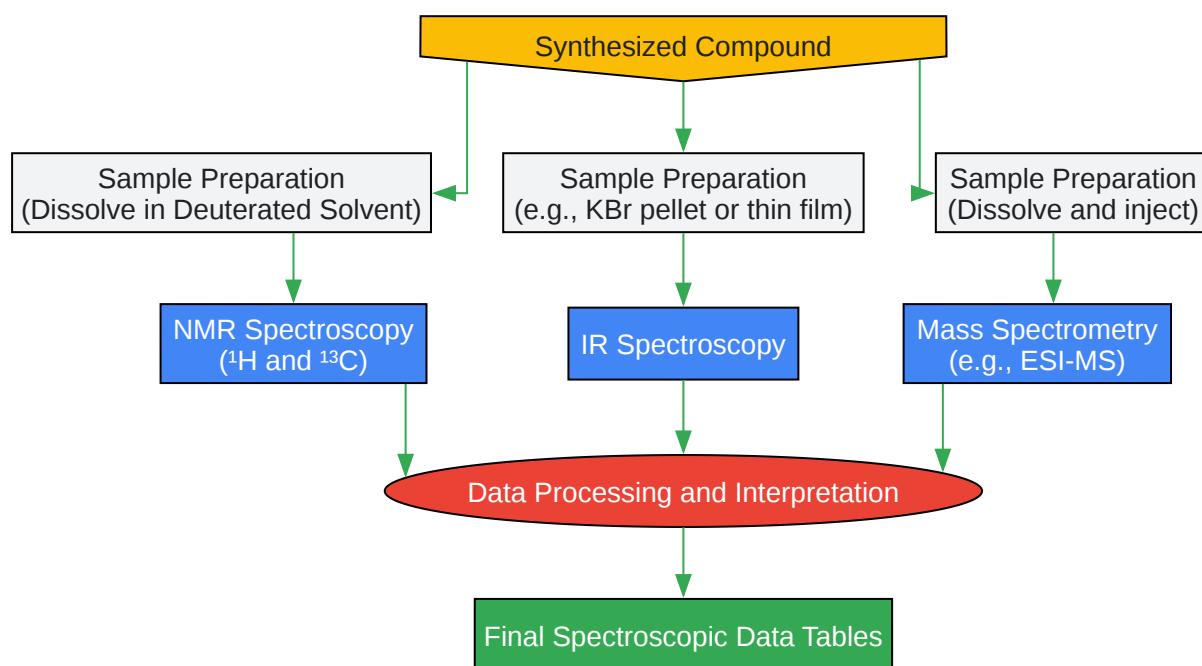
Predicted Mass Spectrometry Data

m/z	Interpretation
282	[M] ⁺ (Molecular Ion)
283	[M+H] ⁺ (in ESI-MS)
191	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
91	[C ₇ H ₇] ⁺ (Benzyl cation, often the base peak)[3] [4]

Mandatory Visualizations

Proposed Synthetic Workflow





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References

- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
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